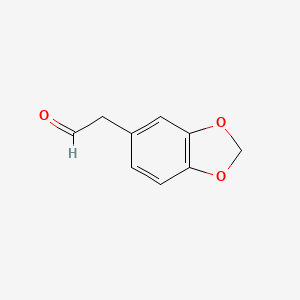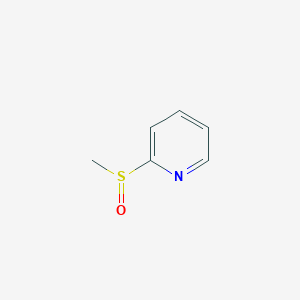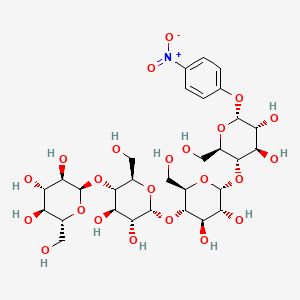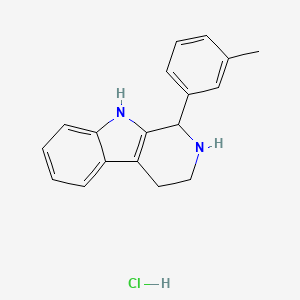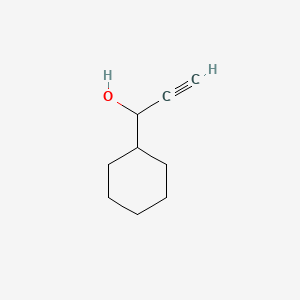![molecular formula C15H15NO B1605645 N-[(1R)-1-phenylethyl]benzamide CAS No. 20826-48-6](/img/structure/B1605645.png)
N-[(1R)-1-phenylethyl]benzamide
説明
“N-[(1R)-1-phenylethyl]benzamide” is an organic compound with the molecular formula C15H15NO . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of benzamides, including “N-[(1R)-1-phenylethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Molecular Structure Analysis
The molecular structure of “N-[(1R)-1-phenylethyl]benzamide” includes a planar amide group, which is a hybrid structure of the valence-bond forms . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance . This indicates that the amide group is a significant feature of the compound .Physical And Chemical Properties Analysis
“N-[(1R)-1-phenylethyl]benzamide” has a molecular weight of 225.286 Da and a monoisotopic mass of 225.115356 Da . It has a density of 1.084g/cm3, a melting point of 123-125ºC, a boiling point of 422.8ºC, and a flash point of 254.9ºC . It also has a vapor pressure of 2.34E-07mmHg at 25°C .科学的研究の応用
Applications in Microbial Deracemisation
Microbial deracemisation of N-[(1R)-1-phenylethyl]benzamide derivatives has been explored, particularly focusing on the transformation to the (R)-enantiomer using specific microbial cells. This process involves selective oxidation and reduction reactions, optimizing the yield and enantiomeric excess (ee) of the product. The approach presents a bio-based method for producing specific enantiomers of benzamide derivatives, valuable in various pharmaceutical and chemical industries (Cardus et al., 2004).
Role in Chemical Synthesis
In the realm of chemical synthesis, N-[(1R)-1-phenylethyl]benzamide and its derivatives play a crucial role. For instance, specific derivatives have been synthesized and characterized, offering insights into their structural and spectral properties. Such research paves the way for the application of these compounds in various fields, including material science and pharmaceuticals (Bachl & Díaz, 2010).
Involvement in Catalysis
N-[(1R)-1-phenylethyl]benzamide derivatives have been involved in catalytic processes. For instance, certain chiral complexes containing these derivatives as ligands have been used in asymmetric transfer hydrogenation of ketones. This signifies the compound's potential in facilitating stereoselective synthesis, a critical aspect of producing pharmaceutically active compounds (Sheeba et al., 2014).
Biochemical and Medicinal Applications
N-[(1R)-1-phenylethyl]benzamide and related compounds have shown potential in biochemical and medicinal applications. For example, certain benzamide derivatives have demonstrated inhibitory effects on NO production in microglial cells, suggesting their potential role in managing inflammatory or neurodegenerative conditions (Kim et al., 2009).
Safety And Hazards
特性
IUPAC Name |
N-[(1R)-1-phenylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALTVGCCGMDSNZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350206 | |
| Record name | N-[(1R)-1-Phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-phenylethyl]benzamide | |
CAS RN |
20826-48-6 | |
| Record name | N-[(1R)-1-Phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)
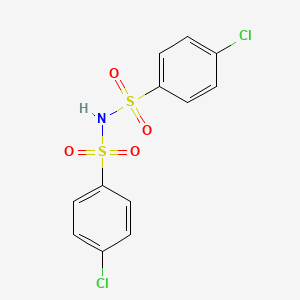
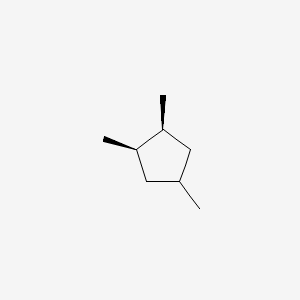
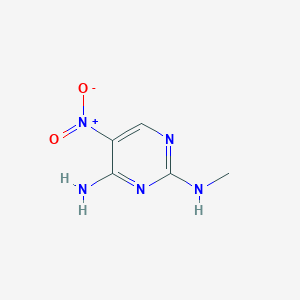
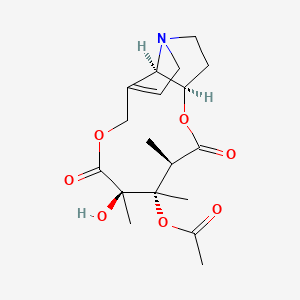
![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)
